molecular formula C20H28N4O4 B1671724 Ilomastat CAS No. 142880-36-2

Ilomastat

Cat. No. B1671724
M. Wt: 388.5 g/mol
InChI Key: NITYDPDXAAFEIT-DYVFJYSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ilomastat, also known as GM6001 or Galardin, is a broad-spectrum matrix metalloproteinase inhibitor . This chemotherapy agent is considered to have application in skincare products for its antiaging properties . Ilomastat is a member of the hydroxamic acid class of reversible metallopeptidase inhibitors .


Molecular Structure Analysis

Ilomastat has a molecular formula of C20H28N4O4 and a molecular weight of 388.46 . Two commercially available sources of Ilomastat displayed two polymorphic forms of Ilomastat. Analysis of these solid crystalline forms by small molecule X-ray crystallography identified an orthorhombic form with four water molecules present in the unit cell coordinated as a monohydrate and an anhydrous monoclinic form .


Physical And Chemical Properties Analysis

Ilomastat has a molecular formula of C20H28N4O4 and a molecular weight of 388.46 . It is recommended to store Ilomastat as a powder at -20°C for 3 years and in solvent at -80°C for 6 months .

Scientific Research Applications

1. Ocular Health and Surgery

Ilomastat, known as GM6001, has been studied for its potential in modulating postoperative scarring in glaucoma filtration surgery. Research indicates that ilomastat can significantly prolong surgical outcomes and reduce scar tissue formation at the surgery site, suggesting its potential in improving the success rates of such surgeries (Wong, Mead, & Khaw, 2003). Additionally, ilomastat has been formulated as an eye drop for antifibrotic therapy, demonstrating potential in preventing scarring in various ocular conditions, including after glaucoma filtration surgery (Mohamed-Ahmed, Lockwood, Li, Bailly, Khaw, & Brocchini, 2017).

2. Radiation Damage Mitigation

Ilomastat has garnered attention for its role in mitigating radiation damage. Studies have shown that ilomastat can promote the recovery of the hematopoietic system in mice exposed to radiation, suggesting its potential in treating radiation injuries (Zhao, Li, Li, Quan, Zhang, & Hu, 2021). Ilomastat's protective effect is evident in the improved survival of mice after total body radiation, hinting at its potential application in radiation therapy (Li, Tan, Huang, Xu, Li, Pan, Zhao, & Hu, 2018).

3. Gastrointestinal Health

Research has explored ilomastat's protective effects against ulcerative colitis in rats. Ilomastat, as an MMP inhibitor, showed improvements in colonic mucosa inflammation, indicating its therapeutic potential in inflammatory bowel diseases (Wang & Wang, 2008).

4. Tissue Mechanics and Fibrosis

Ilomastat has been studied for its impact on mechanical tension in Dupuytren’s disease fibroblasts. The inhibitor effectively reduced the development of tension in these cells, suggesting a potential therapeutic role in conditions involving abnormal tissue contracture (Townley, Cambrey, Khaw, & Grobbelaar, 2009).

5. Cancer Therapy

In the context ofcancer therapy, ilomastat has been examined for its effects on the proliferation and apoptosis of human laryngeal cancer Hep-2 cells. It has been found to inhibit cell proliferation and induce apoptosis in these cells, suggesting its potential as an anti-cancer agent, particularly in laryngeal cancer (Li, 2013).

6. Respiratory Health

Studies on ilomastat have also included its use in respiratory health, particularly in protecting against emphysema in cigarette smoke-treated mice. By inhibiting metalloproteases and reducing tissue degeneration in the lungs, ilomastat shows promise as a treatment for chronic obstructive pulmonary disease (COPD) related to cigarette smoking (Pemberton, Cantwell, Kim, Sundin, Kobayashi, Fink, Shapiro, & Barr, 2005).

7. Cardiovascular Health

In the field of cardiovascular health, ilomastat has been investigated for its cardioprotective properties against ischemia/reperfusion injury. The study showed that ilomastat reduced infarct size when administered before the onset of ischemia or reperfusion, demonstrating its potential in acute cardioprotection (Bencsik, Pálóczi, Kocsis, Pipis, Belecz, Varga, Csonka, Görbe, Csont, & Ferdinandy, 2014).

8. Transdermal Drug Delivery

Ilomastat has been formulated in a microemulsion gel for transdermal topical delivery. This formulation showed higher permeation than normal gel, indicating its potential in the efficient transdermal delivery of ilomastat for various therapeutic applications (Senhao & Dongqin, 2012).

Safety And Hazards

Ilomastat should be handled with care to avoid dust formation and breathing in mist, gas, or vapors. It is advised to use personal protective equipment and ensure adequate ventilation. In case of contact with skin or eyes, it should be washed off with soap and plenty of water .

Future Directions

Ilomastat has shown potential in alleviating radiation damage. It has been found that pretreatment with Ilomastat significantly reduced the level of TGF-β1 and TNF-α, and elevated the number of bone marrow mononuclear cells in irradiated mice . Future research could investigate the mechanistic role of MMPs in stretch-induced nociception .

properties

IUPAC Name

(2R)-N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c1-12(2)8-13(10-18(25)24-28)19(26)23-17(20(27)21-3)9-14-11-22-16-7-5-4-6-15(14)16/h4-7,11-13,17,22,28H,8-10H2,1-3H3,(H,21,27)(H,23,26)(H,24,25)/t13-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITYDPDXAAFEIT-DYVFJYSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046353
Record name Ilomastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ilomastat

CAS RN

142880-36-2
Record name Ilomastat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142880-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ilomastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142880362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ilomastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ilomastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILOMASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0403ML141
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ilomastat
Reactant of Route 2
Reactant of Route 2
Ilomastat
Reactant of Route 3
Reactant of Route 3
Ilomastat
Reactant of Route 4
Reactant of Route 4
Ilomastat
Reactant of Route 5
Reactant of Route 5
Ilomastat
Reactant of Route 6
Ilomastat

Citations

For This Compound
1,850
Citations
AHA Mohamed-Ahmed, A Lockwood… - … & Visual Science, 2017 - iovs.arvojournals.org
… matrix metalloproteinase inhibitor ilomastat was formulated using 2-… of ilomastat-cyclodextrin (ilomastat-CD) was examined using fibroblasts seeded in collagen. Permeation of ilomastat-…
Number of citations: 16 iovs.arvojournals.org
P Bencsik, J Pálóczi, GF Kocsis, J Pipis, I Belecz… - Pharmacological …, 2014 - Elsevier
… of ilomastat, in separate experiments in situ zymography was performed in cardiomyocytes. The cytoprotective concentration of ilomastat (… We conclude that the MMP inhibitor ilomastat …
Number of citations: 37 www.sciencedirect.com
J Song, P Peng, J Chang, MM Liu, JM Yu… - Bioorganic & medicinal …, 2016 - Elsevier
… To improve the poor selectivity of Ilomastat, many research … Herein, we found a series of Ilomastat analogs with … to hybrid the functional groups from both Ilomastat (1) and Chidamide (2) (…
Number of citations: 25 www.sciencedirect.com
X Li, D Ma, X Zha, D Quan, D Pan, M Sun, B Hu… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… MMPs activity, and Ilomastat pretreatment inhibited the activity … , to demonstrate that Ilomastat is a potential effective reliever … Ilomastat administration group were analysed and Ilomastat …
Number of citations: 11 www.ncbi.nlm.nih.gov
G Parkinson, S Gaisford, Q Ru, A Lockwood… - AAPs …, 2012 - Springer
… We report on the physical characterisation of ilomastat … ilomastat in these different lots and solve their crystal structure. We also determine what changes in the physical forms of ilomastat …
Number of citations: 19 link.springer.com
YD Wang, W Wang - World Journal of Gastroenterology: WJG, 2008 - ncbi.nlm.nih.gov
… Therefore, in this study, we used ilomastat to study its protective effect on … indicating that ilomastat does not influence TIMP-1 expression. Therefore, we speculate that ilomastat exerts its …
Number of citations: 14 www.ncbi.nlm.nih.gov
G Moroy, C Denhez, H El Mourabit, A Toribio… - Bioorganic & medicinal …, 2007 - Elsevier
Structural analogues of Ilomastat (Galardin ® ), containing unsaturation(s) and chain extension carrying bulky phenyl group or alkyl moieties at P 1 ′ were synthesized and purified by …
Number of citations: 27 www.sciencedirect.com
PJ Antonelli, GS Schultz, KM Kim… - The …, 2003 - Wiley Online Library
… ) and ilomastat are not ototoxic with prolonged exposure to the chinchilla middle ear. The purpose of this study was to establish the protease-inhibitory activity of rAAT and ilomastat on …
Number of citations: 16 onlinelibrary.wiley.com
TTL Wong, AL Mead, PT Khaw - Investigative ophthalmology & …, 2005 - arvojournals.org
… However, no overt toxicity with frequent injections of ilomastat has been reported. … of ilomastat injections continued to maintain bleb function in an aggressive model of scarring. Ilomastat …
Number of citations: 108 arvojournals.org
S Yan, H Xue, P Zhang, X Han, X Guo, G Yuan, L Deng… - Tumor Biology, 2016 - Springer
Matrix metalloproteinases (MMPs) play the important role in the process of glioblastoma cell invasion through 3D matrices. However, the effects of MMP inhibitors used in the treatment …
Number of citations: 15 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.